molecular formula C8H14O4 B101244 Dimethyl 3-methylglutarate CAS No. 19013-37-7

Dimethyl 3-methylglutarate

Cat. No. B101244
CAS RN: 19013-37-7
M. Wt: 174.19 g/mol
InChI Key: YIJLMTNDXYVGPQ-UHFFFAOYSA-N
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Description

Dimethyl 3-methylglutarate is a chemical compound that has been utilized in various synthetic applications. It serves as a reagent for the diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones, which are compounds of interest due to their potential as protease inhibitors . This compound is also related to other dimethyl esters and has been used in the synthesis of complex molecular structures, such as polyquinanes , and in the preparation of branched-chain nucleoside analogues .

Synthesis Analysis

The synthesis of dimethyl 3-methylglutarate involves condensation reactions with other compounds. For instance, its condensation with aldehydes leads to the formation of 6-substituted 5,6-dihydro-2H-pyran-2-ones, which involves an aldolisation followed by cyclization . Additionally, it has been used as a starting material for the synthesis of complex polyquinane derivatives . The synthesis of related compounds, such as 3,3-dimethylated branched fatty acids, has been achieved through anodic synthesis using dimethyl 3-methylglutarate derivatives .

Molecular Structure Analysis

The molecular structure of dimethyl 3-methylglutarate and its derivatives has been a subject of interest in various studies. For example, the crystal structure of a derivative of dimethyl (2S,3S)-2-allyl-3-hydroxyglutarate has been solved to establish the stereochemical course of a microbial reaction . The molecular complexity achieved through reactions involving dimethyl 3-methylglutarate is exemplified by the synthesis of polyquinane derivatives, which have unique structures and have been examined in terms of strain energy and steric accessibility .

Chemical Reactions Analysis

Dimethyl 3-methylglutarate participates in a variety of chemical reactions. It has been used in aldolisation and cyclization reactions to produce dihydropyranones . The compound's derivatives have also been involved in retro-Claisen reactions, as observed in the study of polyquinane derivatives . Furthermore, the synthesis of 3,3-dimethylated branched fatty acids via anodic synthesis demonstrates the versatility of dimethyl 3-methylglutarate in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 3-methylglutarate and its derivatives are crucial for their application in synthesis. For instance, the inability of certain derivatives to assume a cis-dienoid structure due to steric hindrance has been noted, which influences their physical properties . The physico-chemical properties of 3-methyl and 3,3-dimethyl derivatives of certain dihydroisoquinolines have been characterized through IR, UV, and NMR spectroscopy, providing insights into their behavior in different states . The physical state of the synthesized 3,3-dimethylated branched fatty acids, ranging from liquid to solid depending on the chain length, is another aspect of the physical properties of these compounds .

Scientific Research Applications

Catalytic Reactions and Organic Synthesis

Dimethyl 3-methylglutarate has been explored in the context of organic synthesis and catalytic reactions. One study discusses its role in the formation of 6-substituted 5,6-dihydro-2H-pyran-2-ones through aldolisation followed by cyclization when condensed with aldehydes. This process is significant for producing compounds that could be potential protease inhibitors (Audin, Piveteau, Dussert, & Paris, 1999). In another research, dimethyl 3-methylglutarate was used for the enantioselective hydrolysis to synthesize (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing its utility in chemoenzymatic synthesis (Andruszkiewicz, Barrett, & Silverman, 1990).

Chemical and Biochemical Studies

This compound has also been involved in studies focusing on chemical and biochemical processes. For instance, the thermal dimerization of methyl acrylate to dimethyl 2-methyleneglutarate was conducted at high temperatures and pressures, highlighting the compound's potential in high-pressure-high-temperature reactions (Metzger & Köll, 1983). Furthermore, the study of its derivatives, like dimethyl 3-phenylglutarate, in the context of asymmetric hydrolysis catalyzed by immobilized phospholipase A1, illustrates its relevance in enzymatic research (Cabrera et al., 2008).

Material Science and Nanotechnology

In material science, the use of dimethyl 3-methylglutarate in the synthesis of various chemicals, like the preparation of 3,3-dimethylated branched fatty acids via anodic synthesis, shows its versatility in chemical manufacturing (Kimura & Tanaka, 1958). Additionally, it has found applications in nanotechnology, such as in the synthesis of nanocatalysts for chemical reduction processes (Begum et al., 2019).

properties

IUPAC Name

dimethyl 3-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJLMTNDXYVGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334094
Record name Dimethyl 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-methylglutarate

CAS RN

19013-37-7
Record name Dimethyl 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
R Andruszkiewicz, AGM Barrett… - Synthetic …, 1990 - Taylor & Francis
… synthesized in high yields via initial enantioselective hydrolysis of dimethyl 3-methylglutarate to methyl (R)-3-methylglutarate with pig liver esterase. The ester group was converted to an …
Number of citations: 29 www.tandfonline.com
A Bashir-Hashemi, JR Hardee, N Gelber… - The Journal of …, 1994 - ACS Publications
… When a mixture of 3-methylbutanoic acid and oxalyl chloride was irradiated, dimethyl 3-methylglutarate (11) was obtained after methanolysis. A kinetically-controlled mechanism for the …
Number of citations: 15 pubs.acs.org
R Rossi, A Carpita, M Chini - Tetrahedron, 1985 - Elsevier
… In fact, 90% enantiomerically pure (RF2 has been recently prepared in 95% yield by enantioselective hydrolysis of dimethyl 3-methylglutarate (3r) by pig liver esterase.7-9 This optically …
Number of citations: 54 www.sciencedirect.com
P Mohr, M Tori, P Grossen, P Herold… - Helvetica Chimica …, 1982 - Wiley Online Library
… The verrucarinic acid fragment 8 was synthesized in optically active form starting from dimethyl 3-methylglutarate (14) (Scheme 5). The diester was hydrolyzed enantioselectively by pig …
Number of citations: 66 onlinelibrary.wiley.com
Y Yamamoto, K Yamamoto, T Nishioka… - … and biological chemistry, 1988 - Taylor & Francis
… The asymmetric hydrolysis of dimethyl 3-methylglutarate (4a) with porcine liver esterase (PLE) is a practical means for preparation of optically active 3a. Although the R mono ester Sa of …
Number of citations: 69 www.tandfonline.com
TY Wu, YR Lai, SW Tsai - Applied Biochemistry and Biotechnology, 2018 - Springer
… 19] for the hydrolysis of dimethyl 3-methylglutarate, ee = 0.15 … for the aminolysis of dimethyl 3-methylglutarate in MTBE [28]. … at − 10 C for hydrolyzing dimethyl 3-methylglutarate in 20% …
Number of citations: 3 link.springer.com
LK LAM - 1988 - elibrary.ru
… Thus, PLE catalyzed the hydrolysis of dimethyl 3-methylglutarate under normal aqueous conditions at pH 7, 20$\sp\circ$C to give the 3-methyl acid-ester of 77% ee, which was raised to …
Number of citations: 2 elibrary.ru
M López-Garcı́a, I Alfonso, V Gotor - Tetrahedron: Asymmetry, 2003 - Elsevier
… Derivatives with a heteroatom with possible hydrogen bonding acceptor behaviour at C-3 of the diester showed higher chemical yields and ees Dimethyl 3-methylglutarate gave poorer …
Number of citations: 37 www.sciencedirect.com
LKP Lam, RAHF Hui, JB Jones - The Journal of Organic …, 1986 - ACS Publications
… A rapidly stirred solution of dimethyl 3-methylglutarate (la) (1.0 g, 5.75 mmol) in 0.03 M KH2P04 buffer (30 mL) at 20 C was neutralized to pH 7 with 0.5 M aqueous NaOH by using a pH-…
Number of citations: 205 pubs.acs.org
M Ohno, M Otsuka - Organic reactions, 2004 - Wiley Online Library
… PLE‐catalyzed hydrolysis of dimethyl 3‐methylglutarate (96) followed by borohydride reduction gives the chiral lactone 97, which is further converted into a chiral synthon 98 for …
Number of citations: 190 onlinelibrary.wiley.com

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